molecular formula C21H10Cl3F3N4S B4346255 4-(4-CHLOROPHENYL)-2-{[(6,8-DICHLOROIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]SULFANYL}-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE

4-(4-CHLOROPHENYL)-2-{[(6,8-DICHLOROIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]SULFANYL}-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE

Cat. No.: B4346255
M. Wt: 513.7 g/mol
InChI Key: LSNAAGSOLDRNLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(4-CHLOROPHENYL)-2-{[(6,8-DICHLOROIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]SULFANYL}-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE” is a synthetic organic compound characterized by its complex structure, which includes multiple functional groups such as chlorophenyl, dichloroimidazo, pyridinyl, thioether, trifluoromethyl, and nicotinonitrile

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-(4-CHLOROPHENYL)-2-{[(6,8-DICHLOROIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]SULFANYL}-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Imidazo[1,2-a]pyridine Core: This step might involve the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This could be achieved through a nucleophilic aromatic substitution reaction.

    Formation of the Thioether Linkage: This step might involve the reaction of a thiol with a suitable electrophile.

    Introduction of the Trifluoromethyl Group: This could be achieved through a trifluoromethylation reaction using reagents such as trifluoromethyl iodide.

    Formation of the Nicotinonitrile Moiety: This step might involve the reaction of a suitable nitrile precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro or nitrile groups, converting them to amines or amides.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens, alkyl halides, or organometallic compounds.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, amides.

    Substitution Products: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

    Material Science:

Biology

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Medicine

    Therapeutic Agents:

Industry

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of “4-(4-CHLOROPHENYL)-2-{[(6,8-DICHLOROIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]SULFANYL}-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE” would depend on its specific application. For example, as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The compound’s various functional groups could enable it to form multiple types of interactions, including hydrogen bonds, hydrophobic interactions, and covalent bonds.

Comparison with Similar Compounds

Similar Compounds

  • **4-(4-chlorophenyl)-2-{[(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)methyl]thio}-6-methylpyridine
  • **4-(4-chlorophenyl)-2-{[(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)methyl]thio}-6-(trifluoromethyl)benzene

Uniqueness

The unique combination of functional groups in “4-(4-CHLOROPHENYL)-2-{[(6,8-DICHLOROIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]SULFANYL}-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE” provides it with distinct chemical and physical properties, making it a versatile compound for various applications. Its trifluoromethyl group, for example, can enhance its metabolic stability and bioavailability, while the imidazo[1,2-a]pyridine core can provide specific binding interactions with biological targets.

Properties

IUPAC Name

4-(4-chlorophenyl)-2-[(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H10Cl3F3N4S/c22-12-3-1-11(2-4-12)15-6-18(21(25,26)27)30-20(16(15)7-28)32-10-14-9-31-8-13(23)5-17(24)19(31)29-14/h1-6,8-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNAAGSOLDRNLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=C2C#N)SCC3=CN4C=C(C=C(C4=N3)Cl)Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H10Cl3F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-CHLOROPHENYL)-2-{[(6,8-DICHLOROIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]SULFANYL}-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE
Reactant of Route 2
4-(4-CHLOROPHENYL)-2-{[(6,8-DICHLOROIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]SULFANYL}-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE
Reactant of Route 3
Reactant of Route 3
4-(4-CHLOROPHENYL)-2-{[(6,8-DICHLOROIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]SULFANYL}-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE
Reactant of Route 4
Reactant of Route 4
4-(4-CHLOROPHENYL)-2-{[(6,8-DICHLOROIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]SULFANYL}-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE
Reactant of Route 5
Reactant of Route 5
4-(4-CHLOROPHENYL)-2-{[(6,8-DICHLOROIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]SULFANYL}-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE
Reactant of Route 6
Reactant of Route 6
4-(4-CHLOROPHENYL)-2-{[(6,8-DICHLOROIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]SULFANYL}-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.